6-Chloro-3-methylpicolinonitrile
Overview
Description
6-Chloro-3-methylpicolinonitrile is a chemical compound with the molecular formula C7H5ClN2 and a molecular weight of 152.58 . It is stored under an inert atmosphere at 2-8°C .
Molecular Structure Analysis
The InChI code for 6-Chloro-3-methylpicolinonitrile is 1S/C7H5ClN2/c1-5-2-3-7(8)10-6(5)4-9/h2-3H,1H3 . This code provides a specific identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis
6-Chloro-3-methylpicolinonitrile has a predicted boiling point of 270.5±35.0 °C and a predicted density of 1.26±0.1 g/cm3 . It is stored under an inert gas (nitrogen or Argon) at 2-8°C .Scientific Research Applications
Chlorination and Substituted Derivatives
6-Chloro-3-methylpicolinonitrile is involved in the formation of chloro-substituted derivatives of pyridine. The compound undergoes a process where chlorine or hydrogen peroxide and hydrochloric acid are introduced, affecting the pyridine nucleus and leading to the formation of new chloro-substituted derivatives of pyridine (Moshchitskii, S. D., Sologub, L. S., & Ivashchenko, Ya. N., 1968).
Photochemical Studies
The photochemistry of 6-chloropicolinic acids has been extensively studied, showing a variety of reactions under different conditions. The studies reveal insights into the heterolytic and homolytic photodehalogenation processes, shedding light on the behavior of these compounds under various conditions and their potential applications in further chemical studies (Rollet, F., Richard, C., & Pilichowski, J., 2006).
Spectroscopic Analysis
The compound is also studied in the context of nuclear magnetic resonance (NMR), particularly focusing on the methyl coupling of 2-substituted picolines, 2-pyridones, and 2-pyridthiones. These studies contribute to understanding the complex spin-spin interactions and structural insights of these compounds (Bell, C. L., Egan, R., & Bauer, L., 1965).
Catalytic Applications
6-Chloro-3-methylpicolinonitrile finds application in catalytic processes. For instance, copper/6-methylpicolinic acid catalyzed coupling reactions of substituted 5-bromopyrimidin-4-amines with alkynes followed by cyclization to afford 2-chloro-pyrrolo[2,3-d]pyrimidines. This demonstrates the versatility of the compound in facilitating complex chemical transformations (Jiang, X., Sun, D., Jiang, Y., & Ma, D., 2015).
Pharmaceutical Intermediate
In the pharmaceutical industry, 6-Chloro-3-methylpicolinonitrile is used as a strategic building block for the preparation of certain drugs. For instance, it's used in the continuous synthesis of a nicotinonitrile precursor to nevirapine, a drug used in the treatment of HIV (Longstreet, A. R., Opalka, S., Campbell, B., Gupton, B., & McQuade, D. T., 2013).
Safety And Hazards
properties
IUPAC Name |
6-chloro-3-methylpyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c1-5-2-3-7(8)10-6(5)4-9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLXSZKHRDKVTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676772 | |
Record name | 6-Chloro-3-methylpyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30676772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-methylpicolinonitrile | |
CAS RN |
1201924-31-3 | |
Record name | 6-Chloro-3-methylpyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30676772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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